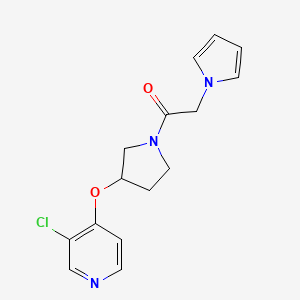
1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
カタログ番号 B2400943
CAS番号:
2034301-67-0
分子量: 305.76
InChIキー: KGAATHAPRWRSHD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as CEP-26401 and has been investigated for its potential as a therapeutic agent.
科学的研究の応用
Synthesis and Structural Characterization
- A pyrrole derivative similar to the compound was synthesized and characterized using spectroscopic techniques like NMR and FT-IR, confirmed by X-ray diffraction. Computational studies using density functional theory (DFT) predicted spectral and geometrical data, showing good correlation with experimental data. This illustrates the compound's utility in synthesis and structural analysis of complex organic molecules (Louroubi et al., 2019).
Versatile Fluorophore Synthesis
- A study on the synthesis of nicotinonitriles incorporating pyrene or fluorene moieties revealed that similar compounds could be used to create versatile environmentally sensitive fluorophores. These compounds showed strong blue-green fluorescence emission, suggesting their potential applications in material science and related fields (Hussein et al., 2019).
Fungicidal Activity
- Derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties demonstrated moderate inhibitory activity against certain fungal species. This suggests potential applications in developing fungicides or studying fungal biology (Liu et al., 2012).
Catalytic Behavior in Ethylene Reactivity
- A related compound was used to prepare tridentate ligands coordinating with iron(II) and cobalt(II) dichloride, forming complexes. These showed good catalytic activities for ethylene reactivity, indicating potential applications in catalysis and industrial chemical reactions (Sun et al., 2007).
Electrooptic Film Fabrication
- Dibranched heterocyclic "push-pull" chromophores structurally related to the compound were synthesized. These compounds played a significant role in the covalent self-assembly, microstructure, and nonlinear optical response of electrooptic films, suggesting applications in photonics and materials science (Facchetti et al., 2006).
Antiviral Activity
- A study on pyrazolo[3,4-b]pyridine derivatives, similar to the compound , showed potential antiviral activity against certain viruses. This indicates possible applications in pharmacology and virology research (Attaby et al., 2006).
特性
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-pyrrol-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c16-13-9-17-5-3-14(13)21-12-4-8-19(10-12)15(20)11-18-6-1-2-7-18/h1-3,5-7,9,12H,4,8,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAATHAPRWRSHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CN3C=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

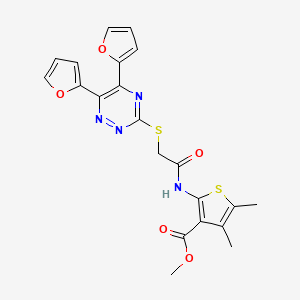

![1-(4-fluorophenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2400863.png)
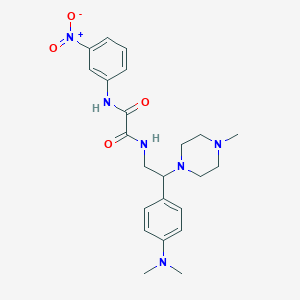

![4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine](/img/structure/B2400866.png)
![8-(2-fluorophenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2400868.png)

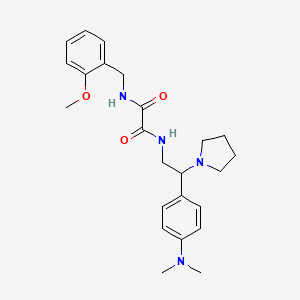
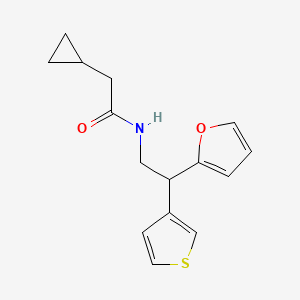
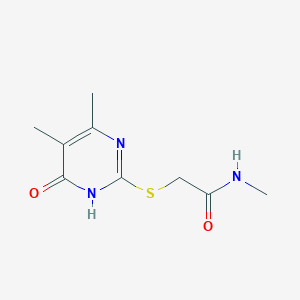
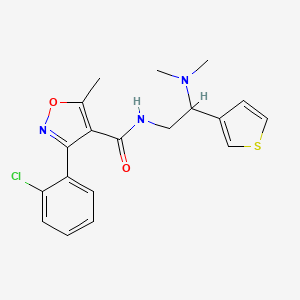

![Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B2400878.png)